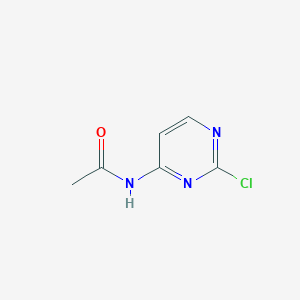
N-(2-chloropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloropyrimidin-4-yl)acetamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyrimidin-4-yl)acetamide typically involves the reaction of 2-chloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloropyrimidin-4-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The compound can be reduced to form N-(2-chloropyrimidin-4-yl)ethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include N-(2-aminopyrimidin-4-yl)acetamide and N-(2-thiopyrimidin-4-yl)acetamide.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is N-(2-chloropyrimidin-4-yl)ethylamine.
Applications De Recherche Scientifique
N-(2-chloropyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of N-(2-chloropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-chloropyrimidin-4-yl)acetamide
- 2-chloro-N-(4-chloropyrimidin-2-yl)acetamide
- N-(2-chloropyridin-4-yl)acetamide
Uniqueness
N-(2-chloropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
N-(2-chloropyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)9-5-2-3-8-6(7)10-5/h2-3H,1H3,(H,8,9,10,11) |
Clé InChI |
MZWKVLNZJBKKRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


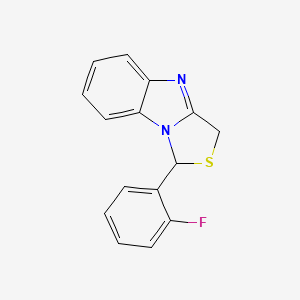
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
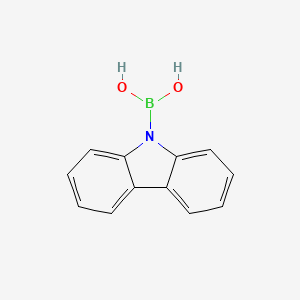

![8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)

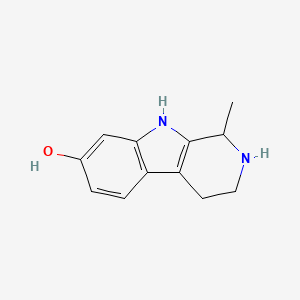
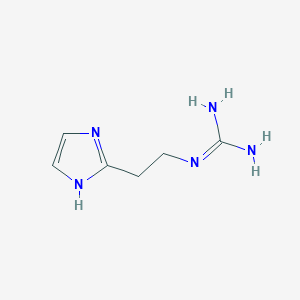
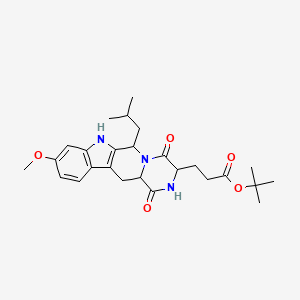
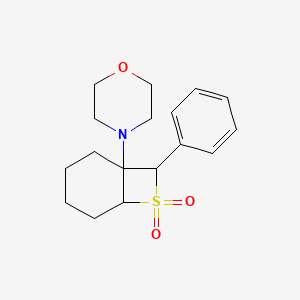
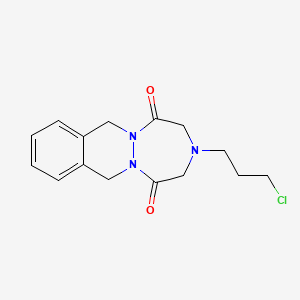
![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)


